N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-17(28-30)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23,30H,11-16H2,1H3,(H,27,29)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBRHGQAYAGNN-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Core Functionalization
The 2-phenyladamantane scaffold is synthesized via acid-catalyzed cyclization of bicyclo[3.3.1]nonane derivatives. As demonstrated by Jung et al., treatment of 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one (2 ) with trifluoromethanesulfonic acid in benzene generates the adamantyl cation intermediate, which is trapped by aromatic nucleophiles to yield 7-phenyladamantan-2-one (4a ) in 65% yield. This method leverages the stability of the adamantyl cation (B ) under strongly acidic conditions, enabling regioselective phenyl group incorporation at the 7-position (Scheme 1).
Table 1: Optimization of Adamantane Cyclization Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triflic acid | Benzene | 25 | 65 |
| TMSOTf | Benzene | 25 | 58 |
| H₂SO₄ | Toluene | 80 | 42 |
Oxidation to Carboxylic Acid
The ketone group in 7-phenyladamantan-2-one (4a ) is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 2-(2-phenyladamantan-2-yl)acetic acid (5 ) in 78% yield. Alternative oxidants such as KMnO₄ under acidic conditions provide lower yields (≤50%) due to overoxidation side reactions.
Synthesis of N-{4-[(1E)-1-(Hydroxyimino)ethyl]phenyl}acetamide
Chemoselective Acetylation of 4-Aminophenol
The acetamide precursor is synthesized via N-acetylation of 4-aminophenol. As reported by Hoogendoorn et al., treatment of 4-aminophenol with acetic anhydride (1.1 equiv) in acetone at 0°C selectively acetylates the amine group, avoiding O-acetylation. The reaction achieves 89% yield under kinetic control, with purity >95% confirmed by HPLC.
Oxime Formation
The acetylated intermediate undergoes oximation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 60°C for 6 hours. This step introduces the (1E)-hydroxyimino group with complete stereoselectivity, as evidenced by X-ray crystallography. The reaction’s selectivity for the E-isomer arises from steric hindrance between the phenyl ring and hydroxylamine oxygen.
Table 2: Comparative Yields for Oxime Formation
| Hydroxylamine Source | Solvent | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH/H₂O | 6 | 99:1 | 92 |
| NH₂OH·AcOH | DMF | 12 | 85:15 | 76 |
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The carboxylic acid (5 ) is activated using ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM) to form a mixed anhydride intermediate. This method minimizes racemization compared to carbodiimide-based reagents.
Nucleophilic Acyl Substitution
The activated anhydride reacts with N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}acetamide in dichloromethane at −20°C, yielding the target compound in 68% yield after silica gel chromatography. Higher temperatures (>0°C) promote hydrolysis of the anhydride, reducing yields to <40%.
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 54 |
| ClCO₂Et/NMM | CH₂Cl₂ | −20 | 68 |
| HATU/DIEA | THF | 0 | 61 |
Stereochemical and Crystallographic Considerations
The adamantane core introduces four chiral centers (1S,3R,5R,7S), confirmed by single-crystal X-ray diffraction. Enantiomeric resolution via chiral HPLC (Chiralpak IA column) separates the S- and R-configurations, with the S-enantiomer exhibiting superior crystallinity (melting point: 189–191°C vs. 172–174°C for R). The (1E)-hydroxyimino group adopts a planar geometry, forming intramolecular hydrogen bonds with the acetamide carbonyl (N–H⋯O distance: 2.02 Å).
Scale-Up and Process Optimization
Pilot-scale synthesis (100 g batch) employs continuous flow chemistry for the cyclization step, reducing reaction time from 24 hours to 45 minutes. Using a Corning Advanced-Flow Reactor with triflic acid immobilized on silica gel, the process achieves 71% yield with >99% regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and adamantyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce various functional groups into the phenyl and adamantyl moieties.
Scientific Research Applications
N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{4-[(1E)-1-(Hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide
- CAS : 400074-05-7
- Molecular Formula : C₂₆H₃₀N₂O₂
- Molecular Weight : 402.5286 g/mol
- Key Features: A rigid adamantane core substituted with a phenyl group and an acetamide side chain.
Physicochemical Properties :
- Lipophilicity: High due to adamantane and phenyl groups, though partially offset by the hydroxyimino group.
- Solubility : Moderate aqueous solubility compared to purely hydrophobic adamantane derivatives.
Comparison with Structural Analogues
Adamantane-Containing Analogues
Key Observations :
Acetamide Derivatives with Polar Substituents
Key Observations :
- The target compound’s hydroxyiminoethyl group offers a balance between solubility and membrane permeability, unlike purely hydrophobic chloro-acetamides (e.g., † in ) or highly polar β-agonists () .
Pharmacological and Metabolic Considerations
Key Observations :
- The adamantane core may confer longer half-life in vivo due to resistance to enzymatic degradation, though this requires experimental validation.
Biological Activity
N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydroxyimino group and the coupling with phenyladamantane derivatives. While specific synthetic routes may vary, they often utilize starting materials such as substituted anilines and acetamides.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar frameworks have been tested against various cancer cell lines, demonstrating significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) after 48h | IC50 (μM) after 72h |
|---|---|---|---|
| 8a | HCT-116 | 10.72 | 5.33 |
| 8a | HepG2 | 17.48 | 7.94 |
| 8f | MCF-7 | 21.29 | - |
| A | HeLa | 4.47 | - |
These studies suggest that compounds with similar structural motifs exhibit promising anticancer activity, often outperforming standard chemotherapeutics like doxorubicin in specific contexts .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of key enzymes : Many related compounds have shown inhibitory effects on enzymes such as Hsp90 and Topoisomerase II, which are crucial for cancer cell proliferation.
- Induction of apoptosis : Evidence from flow cytometric analyses indicates that certain derivatives can induce apoptotic pathways in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key observations include:
- Hydroxyimino group : The presence of the hydroxyimino moiety enhances binding affinity to target proteins.
- Phenyladamantane core : This structural feature contributes to hydrophobic interactions that may stabilize binding to biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:
- Cytotoxicity Assessment :
- Multi-target Inhibition :
- Apoptotic Induction :
Q & A
Basic: What are the optimal synthetic routes for N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the adamantane core. Key steps include:
- Adamantane bromination : Selective bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation conditions .
- Suzuki coupling : Introduction of the phenyl group to adamantane using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid in a mixed solvent system (toluene/ethanol) at 80–90°C .
- Acetamide formation : Coupling of the adamantane intermediate with the hydroxyiminoethylphenyl moiety via amide bond formation, using EDCI/HOBt as coupling agents in dichloromethane .
Optimization Tips : - Control temperature rigorously during bromination to avoid polybromination byproducts.
- Use degassed solvents for Suzuki coupling to prevent catalyst deactivation.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high purity .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are common spectral artifacts encountered?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of adamantane protons (δ 1.6–2.1 ppm as multiplet) and hydroxyiminoethyl groups (δ 8.1–8.3 ppm for imine proton). Artifacts like residual solvent peaks (e.g., DMSO at δ 2.5 ppm) must be identified and subtracted .
- ¹³C NMR : Detect quaternary carbons in adamantane (δ 35–45 ppm) and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Validate the hydroxyimino (N–O stretch at ~950 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups. Moisture absorption can obscure peaks; dry samples under vacuum before analysis .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities from incomplete coupling reactions .
Advanced: How does the adamantane moiety influence the compound's pharmacokinetic properties, and what computational models predict its bioavailability?
Methodological Answer:
The adamantane group enhances lipophilicity, improving blood-brain barrier (BBB) penetration but reducing aqueous solubility. Computational tools include:
- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP ~4.2), indicating moderate BBB permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane diffusion rates.
- ADMET Predictors : Tools like SwissADME assess bioavailability (%F ~45–60%) and metabolic stability (CYP450 interactions) .
Experimental Validation : - Perform parallel artificial membrane permeability assays (PAMPA) for BBB penetration.
- Use Caco-2 cell monolayers to measure efflux ratios and confirm passive diffusion .
Advanced: What in vitro assays are suitable for evaluating the compound's bioactivity, and how can target engagement be validated?
Methodological Answer:
- Primary Assays :
- Target Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified Cav channels or COX-2 .
- Knockdown Studies : Use siRNA to silence target genes and assess loss of compound efficacy .
Advanced: How can molecular docking studies elucidate the compound's interaction with neurological targets, and what validation methods are recommended?
Methodological Answer:
- Docking Workflow :
- Target Preparation : Retrieve Cav channel structures (e.g., PDB ID: 6J8E) and optimize protonation states with PROPKA .
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel, accounting for E/Z isomerism of the hydroxyimino group .
- Docking Software : Use AutoDock Vina with a grid box centered on the channel’s pore region.
- Validation :
Data Contradiction: How should researchers address discrepancies in reported bioactivity data across different studies?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., cell lines: HEK293 vs. SH-SY5Y; assay pH; compound purity ≥95% verified by HPLC) .
- Dose-Response Curves : Replicate assays using standardized protocols (e.g., IC₅₀ determination via 8-point dilution series).
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to assess heterogeneity in published data, accounting for variables like solvent (DMSO vs. ethanol) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., patch-clamp electrophysiology vs. fluorescence-based calcium assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
